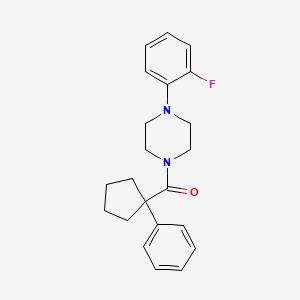

4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

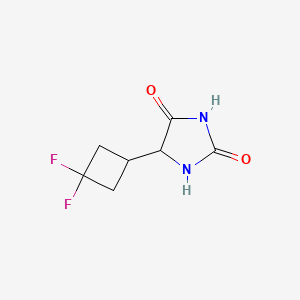

“4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone” is a chemical compound with the CAS number 1024397-42-9 .

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “this compound”, has been the subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in chemical databases .科学的研究の応用

Synthesis and Chemical Properties

Rhodium Catalyzed Hydroformylation for Neuroleptic Agents Synthesis A study by Botteghi et al. (2001) detailed a key synthesis step for neuroleptic agents Fluspirilen and Penfluridol, involving rhodium-catalyzed hydroformylation. This process uses 4,4′-difluorobenzophenone as a starting material, leading to neuroleptic agents that contain a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a piperazine moiety, showcasing a method for synthesizing compounds with structural similarities to the target compound (Botteghi et al., 2001).

One-step Synthesis of Saturated Spirocyclic N-heterocycles Siau and Bode (2014) reported on the synthesis of saturated spirocyclic N-heterocycles combining cyclic ketones with stannyl amine protocol (SnAP) reagents. This process yields N-unprotected spirocyclic amines, highlighting the chemical versatility of compounds structurally related to piperazine ketones and their relevance in drug discovery (Siau & Bode, 2014).

Solid Phase Synthesis Using a Piperazine Linker A methodology for synthesizing resin-bound 4-substituted-2-aminobutadienes via Wittig reaction was developed by Hird et al. (1997), utilizing a piperazine linker for ketone attachment. This method underscores the use of piperazine structures in facilitating chemical syntheses on a solid phase (Hird et al., 1997).

Potential Applications in Drug Discovery

Synthesis of Spirocyclic and Bicyclic N-Heterocycles The creation of saturated spirocyclic N-heterocycles using SnAP reagents and ketones, as discussed by Siau and Bode (2014), serves as a foundational technique for generating drug discovery scaffolds. These compounds, especially those incorporating piperazine, are sought after for their potential in pharmaceutical applications (Siau & Bode, 2014).

Chemical Synthesis for Neuroleptic Agents The synthesis route utilized by Botteghi et al. (2001) for creating key intermediates towards Fluspirilen and Penfluridol demonstrates the application of complex chemical syntheses involving fluorophenyl and piperazine units for developing neuroleptic drugs (Botteghi et al., 2001).

特性

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O/c23-19-10-4-5-11-20(19)24-14-16-25(17-15-24)21(26)22(12-6-7-13-22)18-8-2-1-3-9-18/h1-5,8-11H,6-7,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNRZYWRUNLEOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(isoquinolin-1-yl)methanone](/img/structure/B2954393.png)

![1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester](/img/structure/B2954399.png)

![N-(4-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2954404.png)

![Tert-butyl N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2954407.png)

![Ethyl 2-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2954410.png)

![5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2954411.png)

![N-(3-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2954412.png)